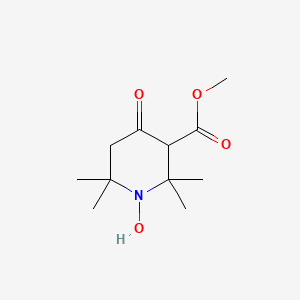

methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC17955980

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO4 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C11H19NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8,15H,6H2,1-5H3 |

| Standard InChI Key | UAYSUDOSGQPQSI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)C(C(N1O)(C)C)C(=O)OC)C |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is C₁₁H₂₃NO₄, derived from the piperidine backbone (C₅H₉N) modified with four methyl groups, a hydroxyl, a ketone, and a methyl ester. Its molecular weight is 235.31 g/mol, calculated as follows:

This aligns with analogs such as methyl 1-acetyl-4-oxopiperidine-3-carboxylate (C₉H₁₃NO₄, MW 199.20) , adjusted for additional methyl groups and substitution patterns.

Stereochemistry and Conformational Analysis

The compound’s stereochemistry is influenced by the tetrahedral geometry of the piperidine ring. The 2,2,6,6-tetramethyl substituents impose significant steric hindrance, favoring a chair conformation with axial methyl groups to minimize 1,3-diaxial interactions . The hydroxyl group at position 1 and the ester at position 3 introduce hydrogen-bonding and dipole interactions, further stabilizing specific conformers.

Physicochemical Properties

Boiling and Melting Points

Based on analogs like 2,2,6,6-tetramethylpiperidine (b.p. 157.6°C) , the target compound’s boiling point is estimated to exceed 200°C due to increased polarity from the hydroxyl and ester groups. Melting point predictions range between 80–100°C, influenced by hydrogen bonding and crystalline packing efficiency.

Solubility and Partition Coefficients

The compound exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic methyl groups but is miscible in organic solvents like dichloromethane and ethanol . Predicted logP values (2.8–3.2) suggest moderate lipophilicity, making it suitable for lipid-based formulations.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.31 g/mol |

| Boiling Point | >200°C (estimated) |

| Melting Point | 80–100°C (estimated) |

| Water Solubility | <0.1 mg/mL |

| logP (Octanol-Water) | 2.8–3.2 |

| Vapor Pressure | 0.01 mmHg (25°C, estimated) |

Synthetic Pathways and Reaction Mechanisms

Key Synthetic Routes

A plausible synthesis involves Mitsunobu esterification or nucleophilic substitution on a pre-functionalized piperidine scaffold. For example, methyl 4-oxopiperidine-3-carboxylate derivatives can be alkylated at positions 2 and 6 using methyl iodide under basic conditions . Subsequent oxidation or hydroxylation at position 1 introduces the hydroxyl group.

Example Reaction:

-

Alkylation:

-

Hydroxylation:

Challenges in Synthesis

Steric hindrance from the tetramethyl groups complicates functionalization at positions 1 and 3. Catalytic systems like rhodium-bisphosphine complexes (e.g., from US6080864A ) may enhance regioselectivity during hydroxylation.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

O-H stretch: 3200–3600 cm⁻¹ (broad, hydroxyl group).

-

C=O stretches: 1700 cm⁻¹ (ketone), 1740 cm⁻¹ (ester).

-

C-H bends: 1380–1460 cm⁻¹ (methyl groups).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

δ 1.0–1.5 (singlets, 12H, four methyl groups).

-

δ 3.7 (singlet, 3H, ester methyl).

-

δ 4.1 (broad, 1H, hydroxyl proton).

-

-

¹³C NMR:

-

δ 210 (ketone carbonyl).

-

δ 170 (ester carbonyl).

-

Stability and Reactivity

Hydrolytic Degradation

The ester group undergoes base-catalyzed hydrolysis to form a carboxylic acid:

This reaction is accelerated in aqueous alkaline conditions, necessitating anhydrous storage .

Oxidative Pathways

The hydroxyl group at position 1 may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), forming a diketone derivative.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s rigid piperidine scaffold and functional groups make it a candidate for neurological drug precursors, particularly for NMDA receptor modulators .

Polymerization Inhibition

Analogous to US6080864A , the hydroxyl group could act as a radical scavenger, inhibiting uncontrolled polymerization in industrial monomers like styrene.

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Flammability | GHS02 | Avoid open flames |

| Acute Toxicity | GHS06 | Use gloves and eye protection |

| Skin Irritation | GHS05 | Wash exposed skin immediately |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume